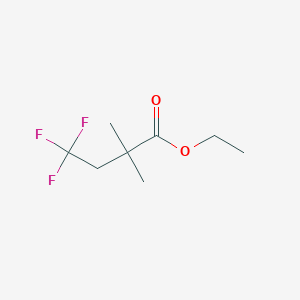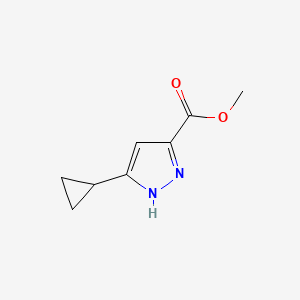
methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The compound of interest, while not directly studied in the provided papers, is structurally related to various pyrazole derivatives that have been synthesized and analyzed for their chemical and biological properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the formation of the pyrazole ring through cyclocondensation reactions. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was achieved by cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, a one-pot synthesis method for pyrazole-5-carboxylates has been reported, which involves 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds . These methods could potentially be adapted for the synthesis of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, FT-IR, and MS. For example, the crystal structure of a novel pyrazole derivative was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . The molecular geometries and electronic structures can also be optimized and calculated using computational methods such as density functional theory (DFT) . These techniques could be employed to analyze the molecular structure of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, condensation, and cycloaddition. For instance, cyclohexylamine reacts with pyrazole-4-carbaldehyde derivatives to yield different products depending on the substituents present on the pyrazole ring . The reactivity of pyrazole derivatives can be influenced by the nature of the substituents and the reaction conditions . Understanding these reaction mechanisms can provide insights into the chemical behavior of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, can be characterized using various analytical techniques. Thermo gravimetric analysis can be used to study the thermal decomposition of compounds . The electronic properties, such as HOMO-LUMO energy levels, can be investigated using TD-DFT methods to study electronic transitions within the molecule . These properties are crucial for understanding the potential applications of methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate in various fields.
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Medicinal Chemistry
-
Scientific Field: Agrochemistry
-
Scientific Field: Coordination Chemistry
-
Scientific Field: Organometallic Chemistry
-
Scientific Field: Green Synthesis
-
Scientific Field: Microwave-Assisted Synthesis
-
Scientific Field: Material Science
-
Scientific Field: Bioactive Chemical Synthesis
Safety And Hazards
“Methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate” is considered hazardous. It has been associated with skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-4-6(9-10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJFTOJFVQTOQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425090 |
Source


|
| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
CAS RN |
1036733-11-5 |
Source


|
| Record name | methyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

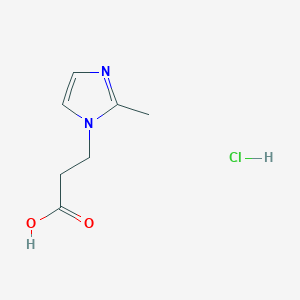
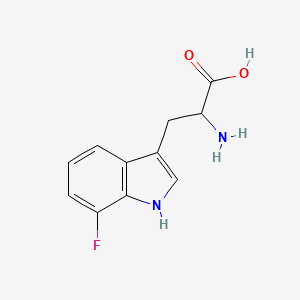
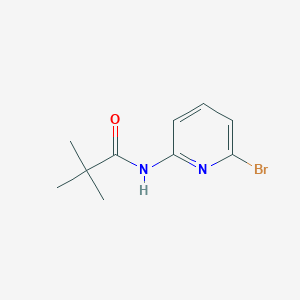
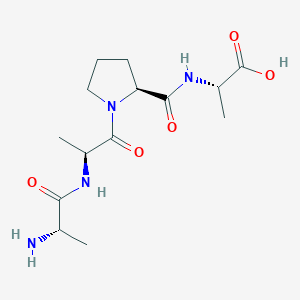
![Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1336403.png)
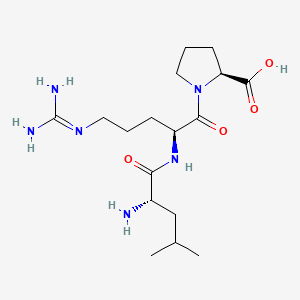
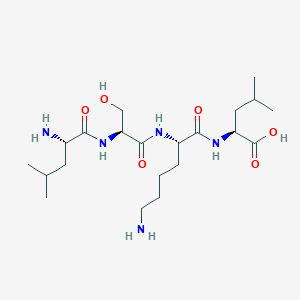

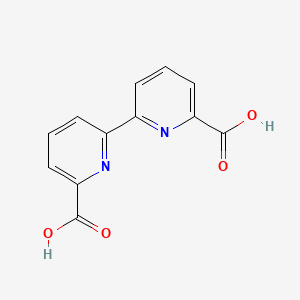
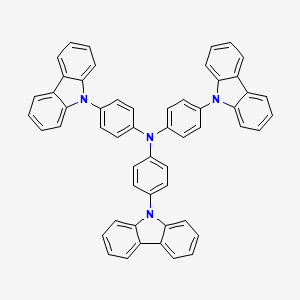
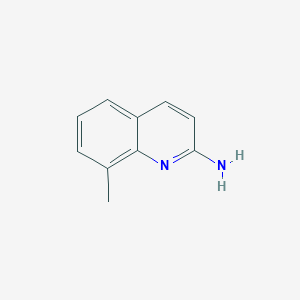
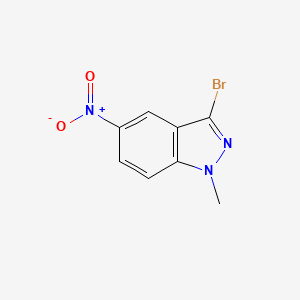
![1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-](/img/structure/B1336417.png)
